molecular formula C10H10Br2O2 B1518423 Methyl 5-bromo-2-(1-bromoethyl)benzoate

Methyl 5-bromo-2-(1-bromoethyl)benzoate

Cat. No.: B1518423
M. Wt: 321.99 g/mol
InChI Key: OSUJBODNMRQDPZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(1-bromoethyl)benzoate is a brominated benzoate ester characterized by a bromine atom at the 5-position of the benzene ring and a 1-bromoethyl substituent at the 2-position. This article focuses on comparing this compound with analogs documented in recent literature, emphasizing molecular features, synthesis, characterization, and biological implications.

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

methyl 5-bromo-2-(1-bromoethyl)benzoate

InChI

InChI=1S/C10H10Br2O2/c1-6(11)8-4-3-7(12)5-9(8)10(13)14-2/h3-6H,1-2H3

InChI Key

OSUJBODNMRQDPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)C(=O)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The target compound has the lowest molecular weight among the compared analogs due to its aliphatic bromoethyl group.
  • Bulky aromatic substituents (e.g., naphthyl in , quinolinyl in ) increase molecular weight and may enhance π-π stacking interactions.
  • Polar functional groups (e.g., amino cyclohexyl in ) improve solubility in polar solvents compared to halogenated analogs.

Key Observations :

  • Brominated benzoates often employ nucleophilic substitution or coupling reactions, as seen in .
  • Stereoisomers (e.g., (1S,3R)-33 and (1S,3S)-33 ) require advanced chromatographic purification and spectral validation.
  • Crystallographic studies (e.g., ) reveal packing patterns influenced by substituents, such as π-π stacking in quinolinyl derivatives.

Physicochemical and Crystallographic Properties

Substituents dictate solubility, melting points, and solid-state interactions:

  • Target Compound : The 1-bromoethyl group may introduce steric hindrance, reducing crystallinity compared to planar aromatic analogs.
  • : The naphthyl group enhances hydrophobicity and π-π stacking, likely resulting in higher melting points .
  • : Crystallizes in P21/n with Z = 4; weak C–H⋯O hydrogen bonds and π-π interactions dominate packing .
  • : The amino cyclohexyl group increases polarity, improving solubility in solvents like THF or DMSO .

Preparation Methods

Synthetic Route Overview

The synthesis of Methyl 5-bromo-2-(1-bromoethyl)benzoate generally proceeds via the following key steps:

  • Preparation of methyl 2-bromo-5-vinylbenzoate from methyl 2-bromo-5-iodobenzoate by palladium-catalyzed vinylation.
  • Conversion of methyl 2-bromo-5-vinylbenzoate to 2-bromo-5-(1-bromoethyl)benzoic acid via hydrobromic acid addition.
  • Esterification of 2-bromo-5-(1-bromoethyl)benzoic acid to this compound.

This method is supported by detailed experimental procedures and yields from peer-reviewed literature.

Detailed Stepwise Preparation

Step Reaction Description Reagents & Conditions Yield Notes
1 Synthesis of Methyl 2-bromo-5-vinylbenzoate Methyl 2-bromo-5-iodobenzoate, vinyltributyltin, Pd(PPh3)4 catalyst, DMF, 120 °C, 12 h 95% Palladium-catalyzed Stille coupling to introduce vinyl group
2 Conversion to 2-bromo-5-(1-bromoethyl)benzoic acid 48% aqueous HBr, 90 °C, 2 h 97% Electrophilic addition of HBr across vinyl group, followed by acid workup
3 Esterification to this compound 2-bromo-5-(1-bromoethyl)benzoic acid, K2CO3, methyl iodide, MeCN, 80 °C, 24 h 75% Alkylation of acid to methyl ester under basic conditions

Experimental Details and Research Findings

Step 1: Vinylation via Stille Coupling

  • Methyl 2-bromo-5-iodobenzoate (1.5 g, 4.4 mmol) is reacted with vinyltributyltin (1.81 g, 5.3 mmol) in DMF using Pd(PPh3)4 (0.51 g, 0.44 mmol) as a catalyst.
  • The mixture is heated at 120 °C for 12 hours.
  • After aqueous workup and extraction with ethyl acetate, the product is purified by flash chromatography.
  • Yield: 95% as a colorless oil.

Step 2: Hydrobromic Acid Addition

  • The vinyl ester is treated with 48% aqueous hydrobromic acid at 90 °C for 2 hours.
  • The reaction mixture is poured into ice water and extracted with dichloromethane.
  • Purification by flash chromatography yields the 2-bromo-5-(1-bromoethyl)benzoic acid as a yellow oil.
  • Yield: 97%.

Step 3: Esterification

  • The acid is converted to the methyl ester by reaction with methyl iodide and potassium carbonate in acetonitrile at 80 °C for 24 hours.
  • After aqueous workup and extraction, the product is purified by flash chromatography.
  • Yield: 75% as a yellow solid.

These steps are adapted from a detailed synthetic protocol published in medicinal chemistry research, ensuring reproducibility and high purity of the final compound.

Alternative and Supporting Synthetic Information

  • The preparation of related methyl bromo-substituted benzoates often involves bromination of methyl-substituted benzoic acids using brominating agents such as 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in sulfuric acid, achieving high yields (~88%) for 5-bromo-2-methylbenzoic acid intermediates.
  • Other synthetic strategies involve the transformation of 2-vinylbenzoic acid methyl esters to 2-(2-bromoethyl)benzoic acid methyl esters via hydroboration-oxidation followed by bromination with triphenylphosphine and carbon tetrabromide. Though this route targets a different positional isomer, it provides insights into halogenation methods applicable to benzoate esters.
  • The use of base (e.g., potassium carbonate) and methylating agents (methyl iodide) for esterification is a common and effective approach to obtain methyl esters from corresponding acids.

Summary Table of Preparation Methods

Compound Intermediate Key Reagents Reaction Type Conditions Yield Reference
Methyl 2-bromo-5-iodobenzoate to Methyl 2-bromo-5-vinylbenzoate Vinyltributyltin, Pd(PPh3)4 Stille coupling DMF, 120 °C, 12 h 95%
Methyl 2-bromo-5-vinylbenzoate to 2-bromo-5-(1-bromoethyl)benzoic acid 48% HBr (aq) Electrophilic addition 90 °C, 2 h 97%
2-bromo-5-(1-bromoethyl)benzoic acid to this compound Methyl iodide, K2CO3 Esterification (alkylation) MeCN, 80 °C, 24 h 75%
2-Methylbenzoic acid to 5-bromo-2-methylbenzoic acid 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, H2SO4 Electrophilic bromination RT, 5 h 88%
2-Vinylbenzoic acid methyl ester to 2-(2-bromoethyl)benzoic acid methyl ester Borane dimethyl sulfide, NaOH, H2O2, PPh3, CBr4 Hydroboration-oxidation, bromination Various Variable

Notes on Purification and Characterization

  • Flash column chromatography on silica gel is the standard purification method after each step.
  • Organic extractions typically use ethyl acetate or dichloromethane, with drying over sodium sulfate.
  • Characterization data reported include NMR (1H and 13C), LCMS, and melting points to confirm compound identity and purity.

Q & A

Basic: What are the common synthetic routes for Methyl 5-bromo-2-(1-bromoethyl)benzoate?

The compound is typically synthesized via sequential bromination and esterification. For example, bromination of a pre-functionalized benzoate precursor (e.g., methyl 2-(1-hydroxyethyl)-5-bromobenzoate) using reagents like PBr₃ or HBr in acetic acid can introduce the bromoethyl group . Key steps include:

  • Solvent selection : THF or dichloromethane for controlled reactivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
  • Characterization : IR (C=O stretch at ~1700 cm⁻¹), ¹H NMR (δ 1.8–2.2 ppm for bromoethyl CH₂Br and δ 3.8–4.0 ppm for ester OCH₃), and HR-MS for molecular ion confirmation .

Advanced: How can reaction conditions be optimized to improve yield in the bromoethylation step?

Optimization involves:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions like over-bromination .
  • Catalyst use : Lewis acids (e.g., FeBr₃) enhance electrophilic substitution efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require quenching with ice-water to prevent decomposition .
    Contradictory data exists on brominating agents: PBr₃ gives higher regioselectivity, while HBr/AcOH is cost-effective but risks ester hydrolysis .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify substituent positions (e.g., bromoethyl CH₂Br at δ 3.4–3.6 ppm; aromatic Br at δ 7.2–7.5 ppm) .
  • HR-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 335.97 for C₁₀H₁₀Br₂O₂) .
  • IR : Ester carbonyl (1720–1700 cm⁻¹) and C-Br stretches (600–500 cm⁻¹) .

Advanced: How can crystallography resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction:

  • Space group analysis : For example, centrosymmetric dimers (P2₁/c) with weak C–H⋯O hydrogen bonds or π–π stacking (3.8–4.2 Å interplanar distances) .
  • Torsional angles : Confirm the orientation of the bromoethyl group (e.g., dihedral angles <10° indicate coplanarity with the benzene ring) .
    Contrast with similar compounds (e.g., methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate in P2₁/n) to assess steric effects .

Basic: What are the primary reactivity patterns of this compound?

  • Nucleophilic substitution : Bromoethyl group reacts with amines/thiols (e.g., SN2 with K₂CO₃ in DMF) .
  • Ester hydrolysis : Under basic conditions (NaOH/EtOH) to yield carboxylic acid derivatives .
  • Cross-coupling : Suzuki-Miyaura coupling using the aryl bromide (Pd(PPh₃)₄, arylboronic acid) .

Advanced: How does steric hindrance from the bromoethyl group influence coupling reactions?

The 1-bromoethyl group creates steric bulk, requiring:

  • Bulky ligands : XPhos or SPhos enhance Pd catalyst turnover .
  • Elevated temperatures : 80–100°C in toluene to overcome activation barriers .
    Compare with methyl 5-bromo-2-methoxybenzoate, where reduced steric hindrance allows faster coupling .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Gloves, goggles, and fume hoods due to lachrymatory bromoethyl vapors .
  • Storage : Inert atmosphere (N₂) at –20°C to prevent degradation .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can in vitro assays evaluate its biological potential (e.g., enzyme inhibition)?

  • Kinetic assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Docking studies : Molecular modeling (AutoDock Vina) to predict binding via halogen bonds (Br⋯O/N interactions) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2), noting EC₅₀ values >50 μM suggest low toxicity .

Basic: What are common derivatives synthesized from this compound?

  • Amides : React with primary amines (e.g., NH₃/MeOH) to replace the ester .
  • Ether-linked analogs : Nucleophilic substitution with alkoxides (e.g., NaOMe) .
  • Cross-coupled products : Aryl-aryl bonds via Pd-mediated reactions .

Advanced: How do electronic effects of bromine impact photophysical properties?

  • UV-Vis : Bromine’s electron-withdrawing effect red-shifts λmax (e.g., 280 nm → 310 nm in MeOH) .
  • Fluorescence quenching : Heavy atom effect reduces quantum yield (Φ <0.1) compared to non-halogenated analogs .

Basic: What solvents are compatible for its recrystallization?

  • Ethanol/water mixtures : For high-polarity derivatives .
  • Hexane/ethyl acetate : For non-polar crystals .
  • Avoid DMSO : Risk of ester solvolysis .

Advanced: How can computational chemistry predict regioselectivity in further functionalization?

  • DFT calculations (Gaussian 16) : Assess Fukui indices to identify electrophilic sites (e.g., C-4 position on the benzene ring) .
  • NBO analysis : Quantify hyperconjugative interactions stabilizing intermediates .

Data Contradictions and Resolution

  • Synthetic yields : Reports vary from 45% (HBr/AcOH) to 68% (PBr₃/THF). Resolution: Optimize stoichiometry (1.2 eq. PBr₃) and exclude moisture .
  • Biological activity : Some studies report antitumor activity (IC₅₀ 20 μM), while others show inactivity. Resolution: Verify assay conditions (e.g., cell permeability via logP adjustments) .

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